2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
2,3-Dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with a furan derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Another fused furan-pyridine compound with similar structural features.
Imidazo[4,5-b]pyridine: A heterocyclic compound with a fused imidazole and pyridine ring system
Uniqueness
2,3-Dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3,3-dimethyl-2H-furo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-10(2)5-14-7-4-3-6(9(12)13)11-8(7)10/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
XLNBWSFBJMXKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1N=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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